molecular formula C19H17NO4S2 B284045 N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide

N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide

Cat. No. B284045
M. Wt: 387.5 g/mol
InChI Key: JQKXSLGNDSOVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide, also known as MMTS, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MMTS belongs to the class of sulfonamide compounds and has been studied for its ability to inhibit certain enzymes and modulate various biological processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide involves the inhibition of enzyme activity through binding to the active site of the enzyme. N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide has been shown to interact with the zinc ion in the active site of carbonic anhydrase and metalloproteinases, thereby inhibiting their activity. The inhibition of these enzymes leads to the modulation of various biological processes, including cell proliferation, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit tumor cell growth and invasion, reduce inflammation, and protect neuronal cells from oxidative stress. N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide has also been shown to modulate the immune response and reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide in lab experiments is its ability to selectively inhibit enzyme activity, which allows for the study of specific biological processes. N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide also has low toxicity and is stable under physiological conditions. However, one limitation of using N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide. One potential application is in the development of novel anti-cancer drugs that target carbonic anhydrase and metalloproteinases. N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide may also have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to explore the full potential of N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide and its mechanism of action in various pathological conditions.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. Its ability to selectively inhibit enzyme activity and modulate various biological processes makes it a valuable tool for the study of specific pathological conditions. Further studies are needed to fully explore the potential of N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide and its mechanism of action.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide involves the reaction between 4-methylbenzoyl chloride and 4-methoxyaniline, followed by the reaction with thionyl chloride and sodium sulfite. The final product is obtained through purification and recrystallization processes.

Scientific Research Applications

N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications. It has shown promising results in inhibiting the activity of certain enzymes, such as carbonic anhydrase and metalloproteinases, which are involved in various pathological conditions, including cancer, arthritis, and glaucoma. N-(4-methoxyphenyl)-N-(4-methylbenzoyl)-2-thiophenesulfonamide has also been studied for its anti-inflammatory and neuroprotective effects.

properties

Molecular Formula

C19H17NO4S2

Molecular Weight

387.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-methyl-N-thiophen-2-ylsulfonylbenzamide

InChI

InChI=1S/C19H17NO4S2/c1-14-5-7-15(8-6-14)19(21)20(16-9-11-17(24-2)12-10-16)26(22,23)18-4-3-13-25-18/h3-13H,1-2H3

InChI Key

JQKXSLGNDSOVTL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CS3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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